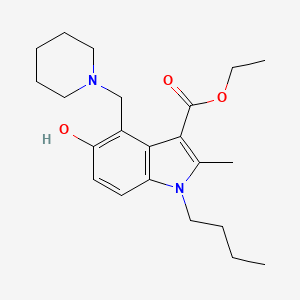![molecular formula C12H17BrO2 B5204278 2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)
2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene, commonly known as BDB, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been widely studied for its potential therapeutic benefits in treating various mental health disorders.
Wirkmechanismus
The exact mechanism of action of BDB is not fully understood, but it is believed to act on the serotonergic system in the brain. BDB has been shown to bind to the serotonin transporter (SERT) and inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is thought to be responsible for the antidepressant and anxiolytic effects of BDB.
Biochemical and Physiological Effects:
BDB has been found to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase the production of BDNF, as mentioned earlier. Additionally, BDB has been found to decrease the levels of pro-inflammatory cytokines, which are molecules that are involved in the immune response. This anti-inflammatory effect may be responsible for some of the therapeutic benefits of BDB.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDB in lab experiments is that it has been well studied and its synthesis method is well established. Additionally, BDB has been found to have a relatively low toxicity profile in preclinical models. However, one limitation of using BDB in lab experiments is that its exact mechanism of action is not fully understood. Additionally, the effects of BDB may vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on BDB. One area of interest is the potential use of BDB in the treatment of depression and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of BDB and to determine the optimal dose and duration of treatment. Finally, more research is needed to determine the long-term effects of BDB treatment and its potential for abuse.
Conclusion:
In conclusion, BDB is a chemical compound that has been widely studied for its potential therapeutic benefits. Its synthesis method is well established, and it has been found to have antidepressant, anxiolytic, and anti-inflammatory effects in preclinical models. While there are limitations to using BDB in lab experiments, further research is needed to fully understand its potential therapeutic benefits and to determine the optimal dose and duration of treatment.
Synthesemethoden
The synthesis of BDB involves the reaction of 2-bromoethanol with 1,4-dimethyl-2-nitrobenzene in the presence of a strong base such as sodium hydride. The resulting intermediate is then reacted with ethylene oxide to form BDB. This synthesis method has been well established in the literature and has been used to produce BDB for research purposes.
Wissenschaftliche Forschungsanwendungen
BDB has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects in preclinical models. Additionally, BDB has been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Eigenschaften
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-10-3-4-11(2)12(9-10)15-8-7-14-6-5-13/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDLQENWWAPAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5204196.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)

![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)


![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)

![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)